Viscosin
Description
Structure
2D Structure
Properties
CAS No. |
27127-62-4 |
|---|---|
Molecular Formula |
C54H95N9O16 |
Molecular Weight |
1126.4 g/mol |
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1 |
InChI Key |
QYEWAEAWMXRMHB-YFTUCIGFSA-N |
SMILES |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O |
Canonical SMILES |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
Appearance |
Solid powder |
Other CAS No. |
27127-62-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Viscosin |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Viscosin
Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Viscosin Biosynthesis
The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) system. nih.gov NRPSs are large, multimodular enzyme complexes that assemble peptides without the need for a ribosomal template. nih.govasm.org The process follows a thiotemplate mechanism, where amino acids are sequentially recognized, activated, and condensed. A typical NRPS module contains several key domains, including adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains for carrying activated substrates, and condensation (C) domains for peptide bond formation. mdpi.com The order and specificity of these modules dictate the sequence of amino acids in the final peptide product. A thioesterase (TE) domain is usually present at the end of the NRPS assembly line to release the mature peptide, often facilitating cyclization. asm.orgmdpi.com
In the case of this compound, which is a nonapeptide, the NRPS machinery is encoded by a set of genes. Studies on Pseudomonas fluorescens strain PfA7B identified a 25-kb chromosomal region involved in this compound production. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net This region was found to affect the production of three high molecular mass proteins, approximately 218, 215, and 137 kDa in size. cdnsciencepub.comresearchgate.netcdnsciencepub.com These proteins are believed to form the synthetase complex responsible for assembling the nine amino acid peptide chain of this compound and attaching the hydrophobic fatty acid tail. cdnsciencepub.comresearchgate.net
Genomic Organization of this compound Biosynthetic Gene Clusters (viscA, viscB, viscC)
The genes responsible for this compound biosynthesis are organized into gene clusters. In Pseudomonas fluorescens strain SBW25, the this compound biosynthesis is governed by the NRPS genes viscA, viscB, and viscC. nih.govnih.govmicrobiologyresearch.org These genes encode the different modules of the NRPS complex.
Remote Operon Structures and Gene Linkage
A notable characteristic of the this compound biosynthetic gene cluster in several Pseudomonas strains, including P. fluorescens SBW25, is that the NRPS genes are not genetically linked in a single contiguous operon. nih.govcore.ac.uk The initiatory NRPS gene, viscA, is located distantly from the other two NRPS genes, viscB and viscC. nih.govnih.govcore.ac.ukresearchgate.net For instance, in P. fluorescens strain SBW25, viscA is situated approximately 1.62 Mb away from viscBC on the genome map. nih.govcore.ac.uk This contrasts with the organization of many other CLP gene clusters where the NRPS genes are found in a single locus. nih.govnih.gov This remote organization suggests a more complex transcriptional regulation compared to single-operon systems.
Comparative Analysis of this compound-Group Biosynthetic Gene Clusters
Comparative analysis of biosynthetic gene clusters within the this compound group of CLPs reveals both similarities and differences in their organization. nih.govsemanticscholar.org While this compound, massetolide, and WLIP (White Line-Inducing Principle) gene clusters typically show the split organization with the first NRPS gene separated from the others, some members of the this compound group, such as pseudodesmin, have their NRPS genes clustered in a single genomic locus. nih.govresearchgate.neticmbio.gov.br Despite these organizational differences, the NRPS systems within the this compound group share structural similarities, particularly in the domain architecture of their modules, reflecting the conserved nonapeptidic backbone with a 7-membered macrocycle characteristic of this group. nih.govmdpi.com Phylogenetic analyses of NRPS domains, such as the adenylation (A) domains, have been used to study the evolutionary relationships within the this compound group producers. nih.govresearchgate.neticmbio.gov.br
Table 1: Comparative Organization of this compound-Group Biosynthetic Gene Clusters
| CLP | Producing Strain | Gene Cluster Organization | NRPS Genes |
| This compound | P. fluorescens SBW25 | Split (viscA remote from viscBC) nih.govcore.ac.uk | viscA, viscB, viscC nih.govnih.govmicrobiologyresearch.org |
| Viscosinamide | Pseudomonas spp. A2W4.9, U2W1.5 | Split (vsmA remote from vsmB and vsmC) nih.govresearchgate.net | vsmA, vsmB, vsmC nih.govresearchgate.net |
| Massetolide | P. lactis SS101 | Split (massA remote from massBC) frontiersin.orgoup.com | massA, massB, massC oup.com |
| WLIP | Pseudomonas sp. NSE1, P. chlororaphis Pb-St2 | Contiguous nih.govicmbio.gov.br | wlpA, wlpB, wlpC asm.org |
| Pseudodesmin | Pseudomonas sp. COR52 | Contiguous nih.govresearchgate.neticmbio.gov.br | pdmA, pdmB, pdmC nih.govresearchgate.net |
Transcriptional and Post-Transcriptional Regulation of this compound Production
The production of this compound is tightly regulated at both the transcriptional and post-transcriptional levels, responding to various environmental signals and cellular states.
Role of Global Regulatory Systems (e.g., Gac System)
Global regulatory systems play a significant role in controlling this compound biosynthesis. The GacS/GacA two-component regulatory system is a key regulator of secondary metabolite production, including CLPs, in many Pseudomonas species. asm.orgcore.ac.uknih.govoup.comresearchgate.net In P. fluorescens SBW25, mutations in the Gac system lead to major transcriptional changes and abolish this compound production. nih.govresearchgate.net The Gac system acts as a master switch, integrating various signals to control the expression of genes involved in diverse functions, including CLP biosynthesis. oup.comresearchgate.net
Involvement of LuxR-Type Transcriptional Regulators (e.g., ViscAR, ViscBCR)
In addition to global regulators, specific transcriptional regulators of the LuxR family are involved in controlling this compound production. In P. fluorescens strain SBW25, two LuxR-type regulators, designated ViscAR and ViscBCR, have been identified flanking the this compound biosynthesis genes. nih.govcore.ac.ukfrontiersin.orgnih.gov Site-directed mutagenesis of either luxR1 (viscAR) or luxR2 (viscBCR) results in a significant reduction in the transcript levels of the viscABC biosynthesis genes and a loss of this compound production. nih.govfrontiersin.orgnih.gov These LuxR-type regulators contain a DNA-binding helix-turn-helix (HTH) motif but lack the N-acylhomoserine lactone (N-AHL)-binding domain typically found in quorum sensing-related LuxR proteins, placing them in a distinct subfamily. nih.govfrontiersin.orgnih.govfrontiersin.org Functional analysis has shown that ViscAR and ViscBCR are required for the efficient transcription of the this compound biosynthetic genes. nih.govnih.gov Complementary studies involving the transfer of regulatory genes from other CLP-producing strains have further highlighted the specific roles of these LuxR-type regulators in this compound biosynthesis. nih.govfrontiersin.orgnih.gov
Table 2: Role of LuxR-Type Regulators in this compound Production in P. fluorescens SBW25
| Regulator | Gene Name | Location Relative to visc Genes | Effect of Mutation on this compound Production |
| ViscAR | luxR1 | Upstream of viscA nih.govfrontiersin.org | Loss of this compound production nih.govfrontiersin.orgnih.gov |
| ViscBCR | luxR2 | Downstream of viscBC nih.govfrontiersin.org | Loss of this compound production nih.govfrontiersin.orgnih.gov |
Environmental and Interspecies Signaling in Biosynthesis Modulation (e.g., Protozoan-Induced Upregulation)
Environmental signals significantly influence the biosynthesis of this compound. Interactions with other organisms, such as protozoa, can modulate this compound production researchgate.net. Studies have shown that the presence of protozoa can induce the biosynthesis of lipopeptidic surfactants like massetolide and this compound, which can help protect bacteria against protist predation researchgate.net. For instance, a coevolved Pseudomonas fluorescens SBW25 strain exhibited higher expression rates of the this compound genes (viscA) in the presence of Acanthamoeba, correlating with increased resistance to predation canterbury.ac.nz. This upregulation of this compound biosynthesis in response to protozoan exposure has been observed even without direct physical contact between the bacteria and the protozoa frontiersin.org. This suggests the involvement of diffusible signals released by the protozoa that trigger CLP production in Pseudomonas frontiersin.org.
This compound synthesis also influences bacterial colonization and microbial community assembly in environments like the wheat rhizoplane, and this effect can be dependent on the plant genotype researchgate.net.
Mechanisms of Structural Diversity in this compound Homologues and Analogues
The structural diversity observed among this compound homologues and analogues arises primarily from the substrate flexibility of the non-ribosomal peptide synthetases (NRPSs) involved in their biosynthesis nih.gov. NRPS systems are composed of multiple modules, each responsible for incorporating a specific amino acid or a related building block into the growing peptide chain nih.gov. This allows for variations in the number and type of amino acids incorporated, including the presence of L- and D-configurations, proteinogenic and non-proteinogenic amino acids, and various modifications researchgate.net.
Within the this compound group, structural variations primarily occur in the amino acid sequence and the attached fatty acid moiety researchgate.net. Small structural differences, such as a single amino acid substitution (e.g., Val vs. Ile between this compound and massetolide A), can lead to significant differences in properties like emulsification capabilities nih.gov.
Mechanisms contributing to the structural diversity include:
Substrate Flexibility of Adenylation Domains: The adenylation (A) domains within the NRPS modules select and activate specific amino acids. Flexibility in the substrate binding pockets of these domains can lead to the incorporation of different amino acids at specific positions in the peptide chain nih.gov.
Epimerization Domains: The presence of epimerization (E) domains can interconvert L-amino acids to their D-isomers, increasing the stereochemical diversity of the peptide nih.govmdpi.com. This compound-group CLPs can differ in the configuration of residues like Leucine at position 5 (D- or L-Leu) researchgate.net.
Variations in the Fatty Acid Tail: The hydrophobic fatty acid component attached to the N-terminus of the peptide can vary in chain length, degree of saturation, and the position of hydroxyl groups researchgate.netmdpi.com.
Module Dynamics: Evolutionarily, structural diversity can arise through mechanisms such as domain deletions, duplications, and exchanges within the NRPS gene clusters researchgate.net.
Amino Acid Substitutions: Differences in specific amino acid residues at certain positions within the peptide sequence are key determinants of the variations seen among this compound-group CLPs like this compound, massetolide, viscosinamide, and pseudodesmin researchgate.net. For example, this compound-group sequences show a conserved pattern of hydrophobic and hydrophilic residues, with significant differences including the presence of D-Glu or D-Gln at position 2 researchgate.net.
This combination of mechanisms allows a single bacterial strain to produce a major this compound compound along with a number of structural analogues in minor amounts nih.gov. The structural diversity within the this compound group contributes to their varied biological activities and functions in different environments researchgate.net.
Structural Insights and Conformation of Viscosin
Primary and Secondary Structural Features of Viscosin
The primary structure of this compound consists of a specific sequence of nine amino acids attached to a fatty acid tail. asm.orgvulcanchem.com This linear arrangement then undergoes cyclization to form the mature, biologically active molecule.
Cyclic Oligopeptide Moiety and Fatty Acid Tail Integration
This compound is composed of a cyclic oligopeptide chain and a nonpolar fatty acid tail. researchgate.net The oligopeptide consists of nine amino acids. asm.orgnih.gov The N-terminus of the peptide chain is linked to a β-hydroxy fatty acid chain, typically (R)-3-hydroxydecanoic acid (3-OH C10:0). asm.orgvulcanchem.comrhizoclip.bemdpi.comfrontiersin.org This fatty acid tail contributes significantly to the amphipathic nature of this compound, with the hydrophobic tail and the more polar peptide moiety allowing it to interact with both lipid and aqueous environments. researchgate.netresearchgate.netasm.orgmdpi.com
The amino acid sequence of this compound is L-Leu1–D-Glu2–D-aThr3–D-Val4–L-Leu5–D-Ser6–L-Leu7–D-Ser8–L-Ile9. asm.orgvulcanchem.com This sequence, along with the attached fatty acid, defines the primary structure. This compound differs from closely related this compound group members, such as viscosinamide and pseudodesmin A, by variations in specific amino acid residues and their stereochemistry, as well as potential variations in the fatty acid tail length. rhizoclip.benih.govrhizoclip.berhizoclip.be For instance, viscosinamide has a D-Gln at position 2 instead of D-Glu, and WLIP differs from this compound in the stereochemistry of Leu5 (D-Leu5 in WLIP vs. L-Leu5 in this compound). rhizoclip.berhizoclip.berhizoclip.be
Macrocyclization via Ester Bond Formation and Specific Amino Acid Residues
The cyclic structure of this compound is formed through a macrocyclization process involving the formation of an ester bond. researchgate.netvulcanchem.comrhizoclip.befrontiersin.orgapsnet.org This ester bond is typically formed between the C-terminal carboxyl group of the C-terminal amino acid (L-Ile9 in this compound) and the hydroxyl group of the side chain of a specific amino acid residue within the peptide chain. asm.orgvulcanchem.com In this compound and other members of the this compound group, this cyclization occurs between the C-terminus and the hydroxyl group of the D-allo-Threonine (D-aThr) residue at position 3. vulcanchem.comrhizoclip.bemdpi.comfrontiersin.orgapsnet.orgnih.gov This results in a 7-residue macrocycle. mdpi.comfrontiersin.orgnih.gov The formation of this ester bond is a defining characteristic of depsipeptides like this compound. ugent.beresearchgate.net
Three-Dimensional Conformational Analysis of this compound
Understanding the three-dimensional conformation of this compound is essential for elucidating its mechanism of action. mdpi.comresearchgate.net While a crystal structure for this compound itself has been reported as unpublished, studies on this compound group members like viscosinamide and WLIP, along with NMR spectroscopy and molecular dynamics simulations, provide insights into the likely conformation of this compound. rhizoclip.bevulcanchem.comrhizoclip.bemdpi.comrhizoclip.beresearchgate.net
Solution Conformation and Conserved Structural Folds (e.g., Left-Handed α-Helix, Loop Region)
Studies on this compound group CLiPs, including viscosinamide and pseudodesmin A, have revealed conserved structural folds in solution. mdpi.comresearchgate.netuliege.be A prominent feature is a left-handed α-helix spanning residues from the N-terminus (L-Leu1) up to around D-Ser6. mdpi.comresearchgate.netuliege.beresearchgate.net Following this helical region is a loop that connects the C-terminus (L-Ile9) back to the D-aThr3 residue via the ester bond, completing the macrocycle. mdpi.comresearchgate.netuliege.be This conformation is stabilized by specific backbone hydrogen bonds. uliege.be The presence of a left-handed α-helix in L-amino acid peptides is less common than right-handed helices, which are typically more stable for L-amino acids. basicmedicalkey.comexpasy.org However, the specific sequence and cyclization in this compound group peptides favor this conformation.
The solution conformation determined by NMR spectroscopy in organic solvents like acetonitrile (B52724) has been shown to be maintained in membrane-mimicking environments such as water/dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.comresearchgate.netugent.be
Conformational Adaptations at Water-Lipid Interfaces
This compound's amphipathic nature drives its interaction with water-lipid interfaces, such as cell membranes. researchgate.netresearchgate.netasm.orgmdpi.comresearchgate.net At these interfaces, the molecule adopts an orientation dictated by the distribution of its hydrophobic and hydrophilic residues. mdpi.comresearchgate.net The hydrophobic fatty acid tail tends to penetrate the lipid bilayer, while the more polar peptide portion remains closer to the interfacial region. vulcanchem.commdpi.comresearchgate.net
Molecular dynamics simulations and experimental studies using techniques like NMR spectroscopy have provided details on the orientation and dynamics of this compound group members at water-lipid interfaces. mdpi.comresearchgate.netugent.be For viscosinamide, studies show the acyl chain penetrating deeper into micelles, while the peptide remains at the interface. researchgate.net This arrangement, with a clear separation of hydrophobic and hydrophilic regions, facilitates membrane interaction and is crucial for its biological activity. researchgate.netasm.orgvulcanchem.commdpi.com
Structure-Activity Relationships: Molecular Determinants of Biological Activity
The biological activities of this compound and other CLiPs are intimately linked to their chemical structure and conformation. nih.govnih.gov Studies on structure-activity relationships (SAR) have identified key molecular determinants influencing their efficacy, particularly their interaction with biological membranes. frontiersin.orgnih.govnih.gov
The amphipathic character, arising from the combination of the hydrophobic fatty acid tail and the polar cyclic peptide, is fundamental for biosurfactant properties and membrane interactions. researchgate.netresearchgate.netasm.org The length of the β-hydroxy fatty acid chain is a crucial determinant of activity; truncation of the fatty acid tail can lead to a significant loss of activity. frontiersin.orgnih.gov This highlights the importance of the hydrophobic interaction for membrane insertion and disruption.
The conserved structural fold, including the helical and loop regions, creates a specific three-dimensional arrangement of amino acid side chains, presenting distinct hydrophobic and hydrophilic faces that are critical for interacting with the lipid bilayer and aqueous environment. mdpi.comresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 72937 nih.govncats.iouni.lu |
| Viscosinamide | Not readily available in search results focused on this compound, but mentioned as a related compound. rhizoclip.be |
| Pseudodesmin A | Not readily available in search results focused on this compound, but mentioned as a related compound. rhizoclip.be |
| WLIP | Not readily available in search results focused on this compound, but mentioned as a related compound. vulcanchem.com |
| Dodecylphosphocholine (DPC) | Not readily available in search results focused on this compound, but mentioned as a membrane-mimicking system. mdpi.com |
| 3-hydroxydecanoic acid (3-HDA) | Not readily available in search results focused on this compound, but mentioned as the fatty acid tail. mdpi.com |
Data Table: Amino Acid Sequence of this compound
| Position | Amino Acid | Stereochemistry |
| 1 | Leu | L |
| 2 | Glu | D |
| 3 | aThr | D |
| 4 | Val | D |
| 5 | Leu | L |
| 6 | Ser | D |
| 7 | Leu | L |
| 8 | Ser | D |
| 9 | Ile | L |
Data Table: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₅N₉O₁₆ | rhizoclip.bevulcanchem.comuni.lunih.govdrugfuture.comepa.gov |
| Molecular Weight | ~1126.4 g/mol | rhizoclip.bevulcanchem.comnih.govdrugfuture.comepa.gov |
| Critical Micelle Concentration (CMC) | 3.6–133 µM (various reports) | rhizoclip.be |
| Minimal Surface Tension | 28 mN/m | rhizoclip.be |
Interactive Data Table: Amino Acid Sequence of this compound
| Position | Amino Acid | Stereochemistry |
| 1 | Leu | L |
| 2 | Glu | D |
| 3 | aThr | D |
| 4 | Val | D |
| 5 | Leu | L |
| 6 | Ser | D |
| 7 | Leu | L |
| 8 | Ser | D |
| 9 | Ile | L |
Interactive Data Table: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₅N₉O₁₆ | rhizoclip.bevulcanchem.comuni.lunih.govdrugfuture.comepa.gov |
| Molecular Weight | ~1126.4 g/mol | rhizoclip.bevulcanchem.comnih.govdrugfuture.comepa.gov |
| Critical Micelle Concentration (CMC) | 3.6–133 µM (various reports) | rhizoclip.be |
| Minimal Surface Tension | 28 mN/m | rhizoclip.be |
Impact of Amino Acid Substitutions and Stereoisomerism (e.g., D-Glu2/D-Gln2, D-Leu5/L-Leu5)
Structural variations within the this compound group include differences in amino acid composition and stereochemistry at specific positions rhizoclip.be. Notably, variations occur at position 2, where either a D-Glu or a D-Gln can be present, leading to the subdivision of the this compound group into E- and Q-subgroups, respectively rhizoclip.be. Viscosins containing D-Glu2 are negatively charged at physiological pH due to the free carboxyl group, while those with D-Gln2 are neutral rhizoclip.be.
Another significant variation is the stereochemistry at position 5, where either an L- or a D-configuration of Leucine (Leu5) can exist, further subdividing the this compound group into L- and D-subgroups rhizoclip.be. This creates a grid of four possible combinations: E/L, E/D, Q/L, and Q/D, with a CLP described for each combination (this compound, WLIP, viscosinamide A, and pseudodesmin A, respectively) rhizoclip.be.
While the D/L stereoinversion at Leu5 does not significantly alter the backbone conformation, it does influence the segregation between hydrophobic and hydrophilic residues and the amphipathicity nih.gov. It also affects the self-assembly capacity in organic solvents nih.gov.
Significance of Amphipathic Character for Interfacial Activity
This amphipathic nature is consistent with the understanding that the mode of action for these compounds likely involves direct interaction with the cellular membrane, potentially through pore formation nih.govfrontiersin.org. This compound is able to permeabilize model membrane vesicles, interacting with both the polar heads and aliphatic tails of membrane systems, thereby altering bilayer fluidity rhizoclip.be. The presence of cholesterol can reduce the insertion depth of this compound molecules in membranes rhizoclip.be.
Role of Fatty Acid Chain Length and Composition
Research on other cyclic lipopeptides, such as orfamides, has indicated that the length of the fatty acid tail and amino acid substitutions in the peptide moiety can affect biological activity frontiersin.org. Studies on pseudodesmin A, another this compound group member, have also investigated the effect of lipidic chain length on antimicrobial activity researchgate.net. The concentrations of pseudodesmin A variants needed for liposome (B1194612) leakage showed agreement with their minimal inhibitory concentrations against Gram-positive bacteria, suggesting a link between fatty acid chain length and membrane interaction/activity researchgate.net.
Mechanisms of Action of Viscosin
Membrane Interaction as a Primary Modality
Viscosin's amphiphilic character is crucial for its antimicrobial activity, which is thought to involve the destabilization of the cytoplasmic membrane of target cells. researchgate.net Studies have established that interaction with the cellular membrane is central to the mode of action of cyclic lipodepsipeptides (CLPs) like this compound. researchgate.net The structural variation within the this compound group, specifically the Glu2/Gln2 difference, significantly influences membrane permeabilization properties. researchgate.net
Permeabilization and Pore Formation in Cellular Membranes
This compound group CLPs are known to induce membrane permeabilization, potentially through pore formation. researchgate.netnih.govfrontiersin.org This leads to the general understanding that the cellular membrane is the primary target of their action. nih.govfrontiersin.org The interaction with the cellular membrane, possibly through pore-formation, is considered the most likely mode of action for CLPs of the this compound group. nih.govfrontiersin.org While pore formation is believed to be a main antimicrobial mechanism, the exact nature of these pores remains poorly characterized. asm.org this compound can disrupt membrane integrity, as observed in studies with Streptococcus pneumoniae. asm.org
Alteration of Membrane Fluidity and Integrity
The interaction of CLPs with model membrane systems, specifically with the polar heads and aliphatic tails of lipids, leads to alterations in bilayer fluidity. researchgate.net this compound's membrane-destabilizing activity is a typical characteristic of lipopeptides. asm.org Studies have shown that this compound can inhibit bacterial growth by disrupting membrane integrity. asm.org
Interactions with Model Membrane Systems and Lipid Components (e.g., Phosphatidylglycerol, Phosphatidylethanolamine (B1630911), Cardiolipin (B10847521), Phosphatidylcholine, Cholesterol)
This compound and other members of its group interact with membrane lipids. researchgate.netasm.org CLP-membrane interactions have been evaluated using model membranes composed of various lipid mixtures, including phosphatidylglycerol (PG), phosphatidylethanolamine (PE), cardiolipin, and phosphatidylcholine (POPC) with or without cholesterol. researchgate.net this compound interacts with both the polar heads and aliphatic tails of model membrane systems. researchgate.net Cholesterol has been shown to reduce the insertion depth of CLPs in model membranes. researchgate.net
Fluorescence permeability assays using model membranes have demonstrated that this compound group CLPs induce permeabilization at μM concentrations. nih.gov Model liposomes composed of negatively charged lipids like phosphatidylglycerol or cardiolipin have shown perturbation upon interaction with peptides, correlating with bacterial activity. collinsdictionary.com Bacterial membranes are primarily composed of negatively charged lipids, including phosphatidylglycerol and cardiolipin, as well as the zwitterionic phosphatidylethanolamine. collinsdictionary.com
Data from studies on model membranes containing PG/PE/cardiolipin or POPC with or without cholesterol provide insights into these interactions researchgate.net.
| Model Membrane Composition | Observed Effect of CLP Interaction |
| PG/PE/Cardiolipin | Membrane permeabilization, alteration of bilayer fluidity researchgate.net |
| POPC | Alteration of bilayer fluidity researchgate.net |
| POPC with Cholesterol | Alteration of bilayer fluidity, reduced CLP insertion depth researchgate.net |
Leakage in liposomes composed of phosphatidylglycerol, phosphatidylethanolamine, and cardiolipin (7:2:1 mole ratio) has been observed at this compound concentrations between 2-8 µM. researchgate.net
Modulation of Transmembrane Ion Fluxes
While not explicitly detailed for this compound in the provided text, related lipopeptides of the Tolaasin-group have been observed to form ion channels in lipid bilayers. researchgate.net
Erythrocyte Membrane Lysis as a Consequence of Surfactant Activity
This compound functions as a biosurfactant that perturbs membrane layers. asm.org The surfactant activity of this compound can lead to the destabilization of cell membranes. asm.org Hemolysis, the lysis of red blood cells, can be induced by the presence of surfactants or other membrane-active drugs at certain concentrations, potentially through lipid solubilization or pore formation. mdpi.com While the provided text does not directly detail this compound-induced erythrocyte lysis, the general mechanism of surfactant-induced hemolysis through membrane damage is relevant.
Enzymatic and Molecular Target Interactions Beyond Membranes
While membrane interaction is considered the primary mechanism, some bacterial species exhibit non-susceptibility to this compound, suggesting that its activity may also depend on interaction with specific target molecules, such as membrane lipids or membrane/surface proteins, that are absent or structurally different in resistant bacteria. researchgate.net Additionally, studies have suggested that this compound might inhibit bacterial growth by obstructing normal cell wall synthesis, implying a more specific mode of action beyond just surfactant activity. asm.org This could involve interference with the organization of membrane proteins involved in cell wall synthesis, potentially by altering membrane compartmentalization. asm.org
Inhibition of β-Lactamase Enzyme Activity
β-Lactamase enzymes are a major mechanism of resistance in bacteria against β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. statpearls.compnas.org this compound has been investigated for its potential to inhibit β-lactamase activity, thereby potentially restoring or enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.
Studies utilizing in silico methods have explored the molecular interactions between this compound and β-lactamase enzymes. One study predicted that this compound could interact with β-lactamase, suggesting a potential inhibitory effect. researchgate.net The binding affinity observed in this computational study was reported as -7.3 kcal/mol. researchgate.net While this affinity was noted as lower than a control in that specific study, it indicates a plausible interaction that warrants further investigation through in vitro and in vivo experiments. researchgate.net The inhibition of β-lactamases by agents like clavulanic acid, sulbactam, and tazobactam (B1681243) is a known strategy to combat antibiotic resistance, and the exploration of new inhibitors like this compound is an active area of research. statpearls.compnas.orgnih.gov
Cellular Responses to this compound Exposure
Exposure of target microorganisms to this compound can elicit significant cellular responses, including alterations in morphology and the induction of self-degradation processes.
Induction of Morphological Abnormalities and Autolysis in Target Microorganisms
This compound, like other lipopeptides, is understood to interact with cellular membranes, potentially leading to pore formation and destabilization. researchgate.net Such interactions can disrupt membrane integrity and function, contributing to cellular damage. While the precise mechanisms leading to morphological abnormalities and autolysis induced by this compound are still being fully elucidated, studies on the effects of interfering with bacterial cell wall synthesis or key proteins involved in cell division provide relevant context. For instance, inhibition or depletion of penicillin-binding protein 1 (PBP1) in Staphylococcus aureus has been shown to induce abnormal cell morphology and incomplete septation. nih.govasm.org Similarly, overexpression of certain proteins involved in cell division in bacteria can lead to filamentous morphology and division defects. nih.gov
Autolysis, the self-digestion of a cell by its own enzymes, can be a consequence of severe cellular damage or disruption of cell wall synthesis. Enhanced autolysis has been linked to increased susceptibility to certain antimicrobial agents. asm.org While direct experimental data detailing this compound's specific induction of autolysis and morphological abnormalities in target microorganisms were not extensively available in the search results, the known membrane-disrupting properties of lipopeptides like this compound researchgate.net suggest a plausible link to such cellular effects. Further research is needed to directly demonstrate and characterize this compound-induced morphological changes and autolysis in various target species.
Proposed Interaction with Fungal Chitin (B13524)
Fungal cell walls contain chitin, a structural polysaccharide composed of N-acetyl-β-d-glucosamine units. acs.orgescholarship.orghelsinki.finih.gov Chitin provides rigidity and protection to fungal cells. asknature.org this compound has been reported to have antifungal activity. researchgate.netasknature.orgresearchgate.net One proposed mechanism for this compound's antifungal action involves interaction with fungal chitin. asknature.org
It is hypothesized that this compound may disrupt fungal cell function by interacting with or potentially breaking down chitin. asknature.org This interaction could compromise the structural integrity of the fungal cell wall, leading to increased susceptibility to cellular damage and death. While chitin is a key component of fungal cell walls, its exposure and interaction with external molecules can vary depending on the fungal species and growth conditions. frontiersin.org Studies on other antifungal agents, such as caspofungin, have shown that treatment can lead to compensatory increases in chitin content and altered exposure of cell wall components, influencing interactions with immune cells. frontiersin.org The specific details of how this compound interacts with chitin, whether through binding, enzymatic degradation, or disruption of chitin synthesis or assembly, require further dedicated research. Antifungal susceptibility tests have shown this compound to inhibit the growth of fungi such as Aspergillus fumigatus and Batrachochytrium dendrobatidis with reported minimum inhibitory concentration (MIC) values. researchgate.net
Antifungal Activity of this compound Against Selected Fungi
| Fungal Species | MIC (µg/mL) |
| Aspergillus fumigatus | 62.50 |
| Batrachochytrium dendrobatidis | 31.25 |
Note: Data compiled from search result researchgate.net.
This table presents experimental data on the minimum inhibitory concentrations of this compound against two fungal species, illustrating its antifungal potential. researchgate.net
Biological Activities and Functional Roles of Viscosin
Antimicrobial Spectrum and Potency
Viscosin's amphiphilic nature, arising from its cyclic peptide structure and attached fatty acid chain, allows it to interact with and disrupt microbial cell membranes, which is a primary mechanism of its antimicrobial action. However, its activity is not uniform across all microorganisms, indicating a degree of specificity in its interactions.
Antibacterial Activities
This compound demonstrates significant activity against a variety of Gram-positive bacteria, while its efficacy against Gram-negative bacteria is more varied.
This compound is a recognized antimicrobial agent that targets several Gram-positive bacteria, including species within the genera Streptococcus, Enterococcus, and Clostridium. researchgate.netresearchgate.net Research has shown that in addition to the typical membrane disruption caused by lipopeptides, this compound can also inhibit the growth of Streptococcus pneumoniae by interfering with normal cell wall synthesis. researchgate.netnih.gov This dual mechanism of action makes it a promising molecule for further investigation. Studies on S. pneumoniae have determined a Minimum Inhibitory Concentration (MIC90) of approximately 4.5 µg/mL for this compound. researchgate.net At concentrations around its MIC, this compound was observed to inhibit pneumococcal growth without causing immediate disintegration of the cytoplasmic membrane; instead, it led to abnormal cell shapes and misplaced division sites. researchgate.netnih.gov However, at higher concentrations (~2x MIC90), it effectively disrupts membrane integrity. researchgate.net
The activity of this compound and its analogs extends to other significant Gram-positive pathogens. For instance, a closely related lipopeptide, Pseudodesmin A, which belongs to the this compound group, has shown notable activity against several Gram-positive bacteria. While specific MIC values for this compound against a broad range of these bacteria are not always available, studies on its analogs provide valuable insights into the potential spectrum of activity.
Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Gram-Positive Bacteria.
| Bacterium | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | This compound | ~4.5 | researchgate.net |
| Enterococcus faecalis | Pseudodesmin A | 4 | uliege.be |
| Enterococcus faecium | Pseudodesmin A | 4 | uliege.be |
| Clostridium perfringens | Pseudodesmin A | >32 | nih.gov |
| Staphylococcus aureus | Pseudodesmin A | >32 | nih.gov |
It is important to note that the susceptibility can vary significantly even within the same genus. For example, while this compound is active against many Gram-positive bacteria, some species like Bacillus cereus and Staphylococcus epidermidis have been reported to be non-susceptible. researchgate.net This suggests that the antimicrobial action of this compound may depend on specific interactions with molecules present in the cell envelopes of susceptible bacteria. researchgate.net
This compound has been reported to inhibit the growth of several species of mycobacteria. researchgate.net The unique and complex cell wall of Mycobacterium tuberculosis, rich in mycolic acids, presents a significant barrier to many antibiotics. The ability of lipopeptides like this compound to interact with and disrupt lipid-rich structures makes them potential candidates for anti-mycobacterial agents. While the general activity of this compound against Mycobacterium species is acknowledged, specific minimum inhibitory concentration (MIC) values for Mycobacterium tuberculosis are not extensively documented in the readily available scientific literature. However, the demonstrated efficacy of other lipopeptides against this pathogen underscores the potential of this class of compounds.
The outer membrane of Gram-negative bacteria, which contains lipopolysaccharide, typically provides an additional barrier that can limit the penetration of antimicrobial compounds. This often results in a higher intrinsic resistance to many antibiotics, including some lipopeptides. This compound's activity against Gram-negative bacteria is generally considered to be limited. For instance, Escherichia coli is often cited as a non-susceptible species. researchgate.net This differential susceptibility highlights the importance of the outer membrane in protecting Gram-negative bacteria from the action of this compound.
Antifungal and Anti-Oomycete Activities
In addition to its antibacterial properties, this compound and its analogs exhibit significant activity against various phytopathogenic fungi and oomycetes, playing a role in the biological control of plant diseases.
This compound and its close analog, Viscosinamide, have demonstrated notable antifungal and anti-oomycete activities. Viscosinamide, produced by Pseudomonas fluorescens DR54, has been shown to reduce the fungal growth and aerial mycelium development of both Pythium ultimum and Rhizoctonia solani in vitro. nih.govugent.be The mode of action against oomycetes like Pythium involves the induction of zoospore encystment, which immobilizes these motile infective spores and thus reduces their ability to infect plant roots. researchgate.net
In studies with Viscosinamide, nanomolar concentrations were found to cause hyphal distortion and branching in Pythium myriotylum, with hyphal lysis occurring at a concentration of 1 µM. researchgate.net While direct MIC values for this compound against these phytopathogens are not consistently reported in literature, the strong biocontrol activity of this compound-producing Pseudomonas strains against diseases caused by Rhizoctonia solani and Pythium species provides substantial evidence of its effectiveness. nih.govugent.beresearchgate.net The ability of this compound to protect germinating seedlings in soil infected with Pythium further highlights its potential in agricultural applications. nih.gov
Antifungal and Anti-Oomycete Activity of this compound and its Analogs.
| Pathogen | Compound | Observed Effect | Reference |
|---|---|---|---|
| Rhizoctonia solani | Viscosinamide | Reduced fungal growth and aerial mycelium development. | nih.govugent.be |
| Pythium ultimum | Viscosinamide | Reduced fungal growth and induced zoospore encystment. | nih.govresearchgate.net |
| Pythium myriotylum | Viscosinamide | Caused hyphal distortion and branching at nanomolar concentrations; hyphal lysis at 1 µM. | researchgate.net |
Efficacy against Human and Vertebrate Fungal Pathogens (e.g., Aspergillus fumigatus, Batrachochytrium dendrobatidis)
This compound has demonstrated significant antifungal activity against pathogenic fungi affecting both humans and vertebrates. In vitro studies have established its efficacy in inhibiting the growth of Aspergillus fumigatus, a common opportunistic human pathogen, and Batrachochytrium dendrobatidis, a fungus responsible for chytridiomycosis, a devastating disease in amphibians.
Research has determined the minimum inhibitory concentration (MIC) of this compound required to impede the growth of these fungal pathogens. For Aspergillus fumigatus, this compound exhibits a MIC of 62.50 μg/mL. nih.gov In the case of Batrachochytrium dendrobatidis, a lower concentration of 31.25 μg/mL is sufficient to inhibit its growth, highlighting a potent effect against this significant amphibian pathogen. nih.gov The growth of both A. fumigatus and B. dendrobatidis was significantly inhibited by this compound when compared to controls in laboratory assays. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens
| Fungal Pathogen | MIC (μg/mL) |
|---|---|
| Aspergillus fumigatus | 62.50 |
| Batrachochytrium dendrobatidis | 31.25 |
Hyphal Distortion, Disintegration, and Morphological Changes
The antifungal activity of this compound and related compounds extends to inducing morphological changes in fungal hyphae. A study on the closely related lipopeptide, viscosinamide, revealed that it causes deformation of the hyphae of the fungus Rhizoctonia solani. researchgate.net Furthermore, staining with specific fluorescent dyes indicated that viscosinamide exposure led to a loss of structural orientation of mitochondria within the fungal cells. researchgate.net While this research was conducted with viscosinamide, the structural similarity suggests a comparable mechanism of action for this compound, involving the disruption of cellular integrity and organization in fungi.
Antiviral Properties
This compound has been identified as a lipopeptide with antiviral capabilities. nih.gov Early research reported that this compound exerted a protective effect in embryonated eggs infected with the infectious bronchitis virus of chickens. ebm-journal.org Additionally, a slight but detectable suppressive effect on the progression of infection was observed in mice infected with influenza A virus. ebm-journal.org These findings indicate that this compound can interfere with the proliferation of certain enveloped viruses. The therapeutic effect of this compound against the infectious bronchitis virus in embryonated eggs was notably enhanced when administered in conjunction with subinhibitory concentrations of heat-inactivated virus, suggesting a complex interaction with viral components and host responses. ebm-journal.org
Anti-Protozoan Activities
This compound exhibits notable activity against protozoan predators, serving as a defense mechanism for the bacteria that produce it. nih.gov The production of this compound by Pseudomonas fluorescens SBW25 has been shown to protect the bacteria from grazing by the protozoan Naegleria americana both in vitro and in soil environments. asm.org In direct in vitro assays, N. americana was found to be highly sensitive to this compound. asm.orgnih.gov
Furthermore, the interaction between P. fluorescens and N. americana leads to an upregulation of the genes responsible for this compound biosynthesis in the bacteria. asm.org This response is triggered without direct physical contact, as increased gene expression was observed in bacterial cells located a centimeter away from the feeding protozoa, indicating that the bacteria can perceive the presence of the predator and mount a defensive chemical response. asm.org This demonstrates a sophisticated interplay where this compound acts as an effective anti-protozoan agent, contributing to the ecological fitness of the producing organism. nih.govasm.org
Roles in Bacterial Physiology and Ecology
Biofilm Formation and Dispersal Dynamics
This compound plays a crucial role in the later stages of biofilm dynamics, particularly in dispersal. While it appears to have little influence on the initial amount of biofilm formed by Pseudomonas fluorescens SBW25, its production is significantly linked to the dispersal of mature biofilms. nih.govresearchgate.net Studies have shown that a mutant strain of P. fluorescens SBW25 deficient in this compound production forms more biofilm over time compared to the wild-type strain, indicating that this compound is involved in the process of cells leaving the biofilm. researchgate.net
The expression of the viscA gene, which is involved in this compound synthesis, is induced in biofilms approximately four hours prior to the onset of dispersal. nih.govresearchgate.net This dispersal process is particularly enhanced under conditions of carbon starvation, which strongly induces viscA expression in cells that are observed to be leaving the biofilm structure. nih.govresearchgate.net This suggests that this compound facilitates the motility of bacteria away from the established biofilm, a critical step in the bacterial life cycle for colonization of new surfaces. nih.gov
Contribution to Swarming Motility
As a biosurfactant, this compound is integral to the surface motility of the bacteria that produce it. researchgate.net Research on Pseudomonas fluorescens SBW25 has revealed that this compound is essential for a type of surface translocation described as "spidery spreading." researchgate.net When flagellar production was eliminated in this bacterium, a form of surface motility remained, which was abolished when this compound production was also knocked out. researchgate.net
This indicates that this compound production is a key factor in this mode of bacterial movement across surfaces. researchgate.net Moreover, this compound has been shown to increase the efficiency of bacterial spreading over plant roots, which is a critical aspect of colonization and plant-bacteria interactions. researchgate.net The role of lipopeptides like this compound in supporting swarming motility is a recognized phenomenon, where the reduction of surface tension by these biosurfactants facilitates the collective movement of bacteria. nih.govnih.gov
Microbial Colonization and Fitness in Environmental Niches
This compound, a cyclic lipopeptide produced by various Pseudomonas species, plays a significant role in the colonization and fitness of these bacteria in diverse environmental niches. One of its key functions is facilitating bacterial motility and biofilm dynamics. While this compound appears to have minimal influence on the initial stages of biofilm formation by Pseudomonas fluorescens, it becomes crucial in the later stages, specifically in biofilm dispersal. nih.govbohrium.com Studies have shown that a this compound-deficient mutant of P. fluorescens SBW25 forms significantly more biofilm over time compared to the wild type, indicating that this compound is involved in the dispersal of the biofilm. nih.gov This process is particularly enhanced under conditions of carbon starvation, which induces the expression of the viscA gene responsible for this compound synthesis, leading to increased dispersal of biofilm cells. nih.govebm-journal.org This controlled dispersal is a critical fitness trait, allowing the bacteria to leave established colonies and colonize new surfaces.
The biosurfactant nature of this compound is also instrumental in surface motility, a key factor for successful colonization of plant roots. researchgate.net this compound enhances the spreading of P. fluorescens SBW25 over plant root surfaces, which is essential for efficient colonization and outcompeting other microorganisms. researchgate.netnih.gov Research has demonstrated that the ability to produce this compound improves the colonization potential of P. fluorescens SBW25 on wheat roots in natural soil conditions. researchgate.net This improved colonization is linked to this compound-mediated motility, which allows the bacteria to effectively move across the root landscape. nih.gov
Interactions in Plant-Microbe Systems
This compound acts as a critical pathogenicity factor for certain strains of Pseudomonas fluorescens that cause diseases such as broccoli head rot. mit.edumdpi.com The waxy surface of broccoli heads presents a barrier to many microbes, but the surfactant properties of this compound enable pectolytic strains of P. fluorescens to overcome this defense. mit.edupharmacyconcepts.in this compound reduces the surface tension, allowing the bacteria to wet and adhere to the hydrophobic broccoli surface. mit.edu
Once in contact, this compound contributes to the breakdown of plant tissues. A this compound-deficient mutant of P. fluorescens is unable to cause spreading decay on intact broccoli florets, only causing rot on wounded tissue. mit.edupharmacyconcepts.in This indicates that this compound is essential for the initial penetration and subsequent spread of the infection. When this compound is applied externally to the mutant strain, its ability to cause decay on intact florets is restored. mit.edu This confirms that this compound's surfactant activity is a key component of the bacterium's virulence mechanism in this specific plant-pathogen interaction.
The interaction of this compound with the epicuticular wax of plants is a primary mechanism by which it facilitates microbial colonization and, in some cases, pathogenesis. mit.edu The epicuticular wax is a protective layer that covers the aerial surfaces of plants, preventing water loss and repelling water-borne microbes. mdpi.com this compound, as a powerful biosurfactant, can disrupt this waxy layer. mit.edu
Scanning electron microscope studies have revealed that this compound can substantially alter the structure of the epicuticular wax on broccoli florets. mit.edu At sufficient concentrations, it appears to dissolve the wax, creating entry points for the bacteria. mit.edu This disruption of the epicuticular wax allows this compound-producing bacteria to colonize the plant surface and access underlying tissues. mit.edu This interaction is not limited to pathogenic contexts; it is also a crucial step for beneficial bacteria to establish themselves on plant surfaces. researchgate.net
Beyond its role in pathogenicity, this compound has demonstrated beneficial effects on plants, including growth promotion and protection against pathogens. researchgate.netmdpi.com The production of this compound by Pseudomonas fluorescens SBW25 has been shown to improve bacterial motility, which in turn promotes root colonization. mdpi.com This enhanced colonization can lead to a competitive exclusion of plant pathogens from the rhizosphere, the nutrient-rich area around plant roots. mdpi.com
This compound also plays a direct role in protecting seedlings from soil-borne pathogens. researchgate.net Studies have shown that P. fluorescens SBW25 producing this compound can protect germinating sugar beet seedlings in soil infected with the pathogenic oomycete Pythium. researchgate.netnih.gov This protective effect is attributed to the antimicrobial properties of this compound and its ability to enhance the bacterium's ability to colonize and protect the developing root system. The ability of this compound to aid in both plant growth promotion and disease suppression makes it a compound of interest for the development of biocontrol agents in agriculture. researchgate.netwikipedia.org
This compound production by Pseudomonas fluorescens can significantly influence the structure and assembly of microbial communities in the rhizosphere. researchgate.netnih.gov The introduction of a this compound-producing strain of P. fluorescens into the soil can alter the composition of both bacterial and protist communities on and around plant roots. researchgate.net
Research on winter wheat has shown that the impact of this compound on the root-associated microbial community is dependent on the plant cultivar. researchgate.netnih.govnih.gov For instance, in one wheat cultivar, the wild-type this compound-producing P. fluorescens SBW25 specifically reduced the relative abundance of a particular oomycete, while in another cultivar, it reduced the abundance of Phytophthora. nih.gov This suggests that this compound plays a role in shaping the microbial community in a plant-genotype-specific manner. researchgate.netnih.gov These findings highlight the complex interactions between this compound, the producing bacterium, the host plant, and the surrounding microbial community. researchgate.net
Exploration of this compound in Other Biological Contexts
The biological activities of this compound extend beyond its interactions with microbes and plants. Research has begun to explore its potential in other biological contexts, including its effects on protozoa, insects, viruses, and cancer cells.
Anti-protozoal and Insecticidal Activity: this compound has demonstrated activity against protozoa. While the precise mechanisms are still under investigation, its membrane-disrupting capabilities are likely a contributing factor. Additionally, there is evidence to suggest that this compound possesses insecticidal properties. researchgate.net
Antiviral Activity: Early studies reported that this compound has antiviral properties. nih.govebm-journal.org It was shown to have a protective effect in embryonated eggs infected with the infectious bronchitis virus of chickens and a slight suppressive effect on influenza A virus in mice. ebm-journal.org The mechanism is thought to involve the disruption of the viral envelope, a common feature of many viruses. nyu.edu
Anticancer Activity: More recent in silico studies have explored the potential of this compound as an anticancer agent. bohrium.com These studies suggest that this compound may inhibit the activity of enzymes crucial for cancer cell survival, such as DEAD-box RNA helicase DDX3X and B-cell lymphoma-extra-large (Bcl-XL). bohrium.com Further in vitro and in vivo research is needed to validate these findings.
Ecological Distribution and Environmental Relevance of Viscosin
Natural Occurrence and Isolation from Diverse Habitats
Viscosin-group CLPs, including this compound, massetolide, and WLIP, have been isolated from a variety of habitats. These include plant rhizospheres, marine organisms (such as tube worms and fish), and frog skin. mdpi.com Pseudomonas species, known producers of various biosurfactant molecules including lipopeptides like this compound, are found in diverse habitats, with the majority isolated from terrestrial environments, though they are also common in marine ecosystems. nih.gov
Specifically, Pseudomonas strains producing this compound or other this compound-group CLPs have been isolated from the rhizosphere of plants like cocoyam and wheat. mdpi.combiorxiv.orgnih.gov Studies have shown that this compound synthesis by Pseudomonas fluorescens SBW25 enhances wheat root colonization and influences the assembly of both bacterial and protist communities at the root-soil interface. biorxiv.orgnih.gov This effect can be dependent on the plant genotype. biorxiv.orgnih.gov
Contribution to Interspecies Interactions and Microbial Defense Strategies
This compound and other lipopeptides produced by Pseudomonas initially attracted attention for their antagonistic effects against fungi and oomycetes. nih.gov However, their natural roles are now understood to be broader, encompassing defense against protozoan predators and influencing microbial community dynamics. nih.govpnas.org
This compound is known to permeabilize model membrane vesicles, interacting with both the polar heads and aliphatic tails of membrane systems and altering bilayer fluidity. rhizoclip.be While the precise mode of action for all antagonistic activities is not fully elucidated, studies on other this compound group members like pseudodesmin and WLIP suggest similar mechanisms. rhizoclip.be
In microbial communities, secreted small molecules like this compound play crucial roles in interspecies interactions, contributing to the survival and maintenance of complex associations. pnas.org For example, a Pseudomonas fluorescens strain that produces massetolide and this compound shows increased production of these CLPs in the presence of predatory amoebae, suggesting a defensive role. pnas.org
Environmental Applications of this compound
The biosurfactant properties of this compound make it relevant for several environmental applications, particularly in addressing hydrophobic contaminants.
Bioremediation Potential for Hydrophobic Contaminants
Microbial degradation of hydrophobic pollutants like alkanes is often limited by their low bioavailability. nih.gov Biosurfactants, such as this compound, can enhance the bioavailability of these compounds by facilitating interactions between bacteria and hydrophobic substrates through emulsification or pseudosolubilization into micelles. nih.govresearchgate.net
This compound has been shown to emulsify n-hexadecane in a concentration-dependent manner, with emulsification indices comparable to those of synthetic surfactants like Tween 80. nih.gov Studies have demonstrated that this compound can stimulate the mineralization of n-hexadecane by diesel-degrading bacterial consortia, although this stimulation was observed to be transient, occurring primarily during the initial phase of experiments. nih.gov The utility of this compound in bioremediation may be limited by its rapid degradation by bacterial consortia and its potential growth-inhibiting properties on certain consortium members. nih.gov
Biosurfactants, including this compound, are considered valuable for bioremediation due to their ability to improve the degradability of hydrophobic contaminants like oil compounds and PAHs by enhancing wettability and emulsification. frontiersin.orgnih.gov They can increase the bioavailability of contaminants, including hydrophobic compounds and heavy metals. rsc.org
Efficacy in Enhanced Oil Recovery Processes
The ability of this compound to lower surface and interfacial tension and form emulsions also makes it relevant for enhanced oil recovery (EOR) processes. researchgate.netajol.info Microbial enhanced oil recovery (MEOR) utilizes microorganisms or their products, such as biosurfactants, to recover residual crude oil. nih.gov
While the search results did not provide detailed data tables specifically on this compound's efficacy in EOR, they indicate that biosurfactants produced by Pseudomonas species are generally employed in conventional oil recovery and have potential in MEOR. nih.govajol.info The emulsifying properties of biosurfactants like this compound can be advantageous in these processes. researchgate.net
Advanced Research Methodologies in Viscosin Studies
Spectroscopic and Biophysical Characterization Techniques
Spectroscopic and biophysical methods offer powerful tools to probe the molecular characteristics of viscosin in various environments, including solutions and model membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
NMR spectroscopy is a primary technique for determining the solution structure and dynamics of this compound and its analogs. It provides detailed information about the atomic connectivity, spatial arrangement, and conformational flexibility of the molecule. Studies using NMR have been instrumental in establishing the solution conformation of this compound group members, such as viscosinamide, in different environments, including dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a lipid-water interface. researchgate.net, frontiersin.org, mdpi.com
NMR allows for the determination of backbone dihedral angles and the identification of long-lived hydrogen bonds, confirming that the solution conformation observed in organic solvents can be maintained in membrane-mimicking environments. mdpi.com Paramagnetic relaxation enhancements (PREs) can be used in NMR to pinpoint the location and orientation of this compound near the water-lipid interface, revealing that its orientation is dictated by the amphipathic distribution of its residues. mdpi.com Furthermore, NMR fingerprint matching has been established as a method to assess the planar structure and stereochemistry of CLPs by comparing spectra to known references. rhizoclip.be, rhizoclip.be This approach is valuable for determining if a CLP from a new bacterial source is identical to existing ones and can be applied to determine the stereochemistry of CLPs. ugent.be, rhizoclip.be, rhizoclip.be
Mass Spectrometry (LC-MS) for Identification and Homologue Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a sensitive and powerful technique used for the identification and analysis of this compound and its homologues in complex biological or environmental samples. researchgate.net, plos.org, nih.gov LC-MS allows for the separation of different this compound analogs based on their physicochemical properties before their detection and characterization by mass spectrometry. researchgate.net
LC-MS/MS methods can be developed for both targeted and non-targeted analysis of cyclic lipopeptides. plos.org Targeted approaches focus on detecting specific known this compound variants, while non-targeted methods can identify unanticipated and novel homologues based on characteristic fragmentation patterns of the lipopeptide structure. plos.org This is particularly useful for exploring the structural diversity within the this compound group, which can arise from variations in amino acid composition, stereochemistry, and fatty acid chain length. researchgate.net High-resolution mass analyzers in LC-MS/MS provide accurate mass measurements, aiding in the determination of elemental formulas and the confident identification of compounds. plos.org, lcms.cz
Circular Dichroism (CD) Spectroscopy for Conformation Assessment
Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure and conformational changes of peptides and proteins, including cyclic lipopeptides like this compound. wisc.edu, plos.org, researchgate.net CD spectra in the far-UV region (<260 nm) are sensitive to the peptide backbone conformation, allowing for the identification of structural elements such as alpha-helices and beta-sheets. wisc.edu, researchgate.net For this compound group CLPs, CD spectra in organic solvents like TFE have shown profiles consistent with a left-handed helix structure. uliege.be
CD spectroscopy is also valuable for investigating conformational changes upon interaction with model membranes. researchgate.net, nih.gov, uliege.be Studies have utilized CD to assess the impact of this compound group CLPs on the structure of model membranes composed of different lipids. researchgate.net, nih.gov While some studies on viscosinamide interacting with POPC model membranes did not observe a conformational change upon membrane insertion, CD remains a key tool for monitoring structural integrity and changes in response to environmental factors or interactions. researchgate.net, nih.gov, uliege.be CD bands above 260 nm, originating from aromatic residues, can provide a fingerprint of the molecule's folded conformation. wisc.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy for Membrane Interaction Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a complementary technique to CD for studying the interaction of this compound with model membranes and analyzing changes in membrane structure and fluidity. researchgate.net, nih.gov, uliege.be, mdpi.com FT-IR provides information about the vibrational modes of molecules, which are sensitive to their local environment and interactions.
When applied to lipid membranes in the presence of this compound, FT-IR can reveal how the lipopeptide affects the organization and dynamics of the lipid acyl chains and polar head groups. researchgate.net, nih.gov Changes in the frequencies and intensities of specific lipid vibrational bands, such as those corresponding to methylene (B1212753) stretching vibrations of the acyl chains and carbonyl or phosphate (B84403) groups of the head groups, indicate alterations in membrane fluidity and lipid packing. researchgate.net, nih.gov, mdpi.com Studies using FT-IR have shown that this compound group CLPs interact with both the polar heads and aliphatic tails of model membrane systems, altering bilayer fluidity. researchgate.net, nih.gov Cholesterol has been observed to reduce the insertion depth of CLPs into model membranes, as indicated by FT-IR studies. researchgate.net, nih.gov
Time-Resolved Fluorescence Spectroscopy for Membrane Perturbation Studies
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of this compound's interaction with membranes and characterizing membrane perturbation. researchgate.net, ugent.be, ugent.be, nih.gov, researchgate.net This method typically involves incorporating a fluorescent probe, such as tryptophan, into the this compound structure or using intrinsic fluorescence if present. By analyzing the fluorescence lifetime, rotational correlation time, and dipolar relaxation of the probe, researchers can gain insights into the probe's environment, mobility, and interaction with the membrane. researchgate.net, ugent.be, nih.gov, researchgate.net
Studies using synthetic this compound analogs with tryptophan substitutions have utilized time-resolved fluorescence to characterize the molecular environments of different positions within the lipopeptide when interacting with model membranes. researchgate.net, ugent.be, ugent.be, nih.gov For example, the dipolar relaxation of tryptophan at specific positions can indicate its depth of insertion and interaction with water molecules within the membrane environment, serving as a measure of membrane perturbation at the site of the lipopeptide. researchgate.net, ugent.be, ugent.be, nih.gov This technique can reveal that membrane perturbation is sensitive to the concerted action of multiple lipopeptide molecules, which may be a prerequisite for the formation of membrane-permeabilizing defects. researchgate.net, ugent.be, ugent.be, nih.gov
Computational and In Silico Approaches
Computational and in silico methods play a vital role in complementing experimental studies of this compound by providing theoretical insights into its structure, dynamics, and interactions. mdpi.com, acs.org, frontiersin.org, nationalacademies.org, jpionline.org These approaches include molecular dynamics (MD simulations), docking studies, and other computational modeling techniques.
Molecular dynamics simulations are used to study the conformational dynamics of this compound in various environments, such as in solution or at the water-lipid interface. mdpi.com MD simulations can support experimental observations from techniques like NMR by providing a detailed, atomistic view of the molecule's behavior over time. mdpi.com These simulations can help to understand how the amphipathic nature of this compound dictates its orientation and insertion depth in membranes. mdpi.com
In silico approaches, such as molecular docking, can be employed to predict the binding interactions of this compound with potential target molecules, although this is more commonly applied in drug discovery contexts for different types of compounds. acs.org, jpionline.org, researchgate.net While the primary mode of action for this compound involves membrane interaction, computational studies can explore potential interactions with specific membrane components or proteins. researchgate.net, nih.gov, rhizoclip.be Computational methods can also be used to predict the properties of this compound and its analogs, aiding in the design of new experiments or the interpretation of experimental data. jpionline.org The integration of computational predictions with experimental validation is crucial for ensuring the reliability of the findings. jpionline.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between two molecules, such as a ligand (e.g., this compound) and a receptor (e.g., a protein target). frontiersin.orgopenaccessjournals.com This method simulates molecular interactions, evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions to predict the stability of the complex. openaccessjournals.com
In the context of this compound, molecular docking has been employed to explore its potential interactions with biological targets. For instance, studies have used molecular docking to investigate the interaction of this compound with enzymes like β-lactamase, which is involved in antibiotic resistance in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One study predicted a binding affinity between this compound and β-lactamase of -7.3 kcal/mol, suggesting an interaction, although the affinity was lower than that of a control ligand. researchgate.net Molecular docking can provide insights into the potential mode of action of this compound by identifying key interaction sites and predicting binding modes at the molecular level. frontiersin.orgopenaccessjournals.com
While some studies refer to "viscosine" and its docking interactions with enzymes like COX-1, COX-2, and mPGES-1 in the context of antipyretic properties, it's important to note that "viscosine" in these instances refers to a flavonoid isolated from Dodonaea viscosa, not the cyclic lipopeptide this compound produced by Pseudomonas species. nih.govacs.org
Molecular Dynamics (MD) Simulations for Membrane Embedding and Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including the interaction of molecules with biological membranes. mdpi.com These simulations can provide insights into how molecules like this compound embed within and perturb lipid bilayers. nih.govacs.orgwalisongo.ac.id
MD simulations are crucial for understanding the membrane-targeting activity of this compound, which is considered a primary mechanism for its antimicrobial effects, potentially involving pore formation and destabilization of the cytoplasmic membrane. researchgate.netasm.org
Genetic Manipulation and Functional Genomics
Genetic manipulation techniques and functional genomics approaches are essential for understanding the biosynthesis of this compound, identifying the genes involved, and elucidating their roles in this compound production and bacterial phenotypes.
Transposon Mutagenesis and Gene Deletion Studies
Transposon mutagenesis is a technique used to generate mutations randomly across a genome by inserting a mobile genetic element (transposon) into genes, thereby disrupting their function. This approach is valuable for identifying genes involved in specific processes, such as the biosynthesis of secondary metabolites like this compound. asm.org Gene deletion studies involve the targeted removal of specific genes to determine their necessity for a particular phenotype.
Transposon mutagenesis has been successfully applied to identify genomic regions and specific genes required for this compound production in Pseudomonas fluorescens. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov Studies using Tn5 mutagenesis have identified a gene cluster spanning approximately 25 kb that is essential for this compound synthesis. researchgate.netnih.govresearchgate.net Insertions of the Tn5 transposon within this region completely abolished this compound production. researchgate.netnih.govresearchgate.net Analysis of these mutants revealed that the production of three large proteins (approximately 218, 215, and 137 kDa) was disrupted, suggesting their involvement in this compound biosynthesis, likely as components of a non-ribosomal peptide synthetase (NRPS) complex. researchgate.netnih.govresearchgate.net
Gene deletion studies have further corroborated the role of specific genes within the this compound biosynthesis gene cluster. For instance, deletion of an NRPS gene (gene 04206) in Pseudomonas fluorescens strain Ps682 resulted in the inability to produce a this compound-like molecule and also affected swarming motility. semanticscholar.org Similarly, deletion of the viscA gene, encoding a component of the NRPS, has been shown to impair this compound production and influence biofilm formation and dispersal. researchgate.net These studies highlight the direct link between specific genes and this compound production and associated phenotypes.
Transposon mutagenesis and gene deletion studies have also been used to investigate the regulation of this compound biosynthesis. For example, these techniques have helped identify LuxR-type transcriptional regulators, such as ViscAR and ViscBCR, that control this compound production in P. fluorescens SBW25. nih.gov
Heterologous Expression Systems for Biosynthesis Pathway Analysis
Heterologous expression involves introducing genes or gene clusters from one organism into a different host organism to study their function and produce the encoded metabolites. This approach is particularly useful for analyzing the biosynthesis pathways of natural products, especially when the native producer is difficult to culture or genetically manipulate. rockefeller.edufrontiersin.orgjst.go.jp
Heterologous expression systems have been utilized to study the genes involved in this compound biosynthesis and related cyclic lipopeptides. While direct heterologous expression of the entire this compound gene cluster in a non-native host like E. coli or Aspergillus nidulans for production is a common strategy for natural product research rockefeller.edufrontiersin.orgjst.go.jpnih.gov, research on this compound specifically highlights the use of heterologous expression to understand regulatory elements and complement mutations. For example, experiments involving the heterologous expression of massetolide biosynthesis genes from one Pseudomonas strain (SS101) into a this compound-producing strain (P. fluorescens SBW25) have shown that a functional viscAR gene is required for the expression of the introduced massetolide genes, leading to the production of both this compound and massetolide. nih.gov This demonstrates how heterologous expression can be used to dissect the regulatory mechanisms governing CLP biosynthesis.
Chemical Synthesis and Analog Generation for Structure-Activity Relationship Studies
Chemical synthesis provides a powerful means to produce this compound and its structural analogs in controlled quantities, independent of bacterial fermentation. This is crucial for conducting detailed structure-activity relationship (SAR) studies, which aim to understand how modifications to the molecule's structure affect its biological activity. nih.gov
Total chemical synthesis routes for cyclic lipodepsipeptides, including members of the this compound group, have been developed. researchgate.netresearchgate.net These strategies often employ solid-phase peptide synthesis, allowing for the automated and rapid generation of multiple homologous sequences. researchgate.netresearchgate.net By systematically altering specific amino acid residues or the lipid tail during synthesis, researchers can create a library of this compound analogs. researchgate.netresearchgate.net
SAR studies using synthetic this compound analogs have provided valuable insights into the molecular determinants of its activity. For example, studies have shown that variations in specific amino acid residues, such as the residue at position two of the peptide sequence (e.g., Glu2 or Gln2), can significantly influence membrane permeabilization properties and antibacterial activity. researchgate.net The configuration of other residues, like Leu5, may have less apparent effects on membrane interactions. researchgate.net Chemical synthesis of enantiomers, such as the enantiomer of pseudodesmin A (a this compound group member), has demonstrated that for some activities, like antibacterial effects against certain Gram-positive strains, the enantiomer shows identical activity to the natural compound, suggesting that the activity is not mediated by chiral interactions with specific protein targets but rather by interactions with the membrane. researchgate.netfrontiersin.org
The ability to generate a wide range of synthetic analogs with site-specific modifications through chemical synthesis is fundamental to identifying the key structural features responsible for this compound's cytotoxic and antibacterial properties. researchgate.net
Microbiological and Cell-Based Assays
Microbiological and cell-based assays are indispensable for evaluating the biological activities of this compound, including its antimicrobial efficacy and its effects on various cell types. These assays provide quantitative data on the potency and spectrum of this compound's activity.
Microbiological assays are used to determine the antimicrobial activity of this compound against a range of microorganisms, including bacteria, fungi, and oomycetes. Common methods include disk diffusion assays, well diffusion assays, and broth dilution methods (macrodilution and microdilution) to determine minimum inhibitory concentrations (MICs). nih.govfrontiersin.orgakjournals.comcdc.gov this compound and other this compound-group CLPs have shown activity against Gram-positive bacteria, mycobacteria, and plant pathogenic oomycetes and fungi. nih.govresearchgate.netasm.orgfrontiersin.org For instance, viscosinamide, a this compound group member, has been shown to reduce fungal growth and aerial mycelium development of Pythium ultimum and Rhizoctonia solani. nih.gov
Cell-based assays are employed to investigate the effects of this compound on eukaryotic cells, including cytotoxicity and other cellular responses. These assays can measure various parameters such as cell viability, membrane integrity, and the induction of stress pathways. asm.orgpromegaconnections.comsterlingpharmasolutions.comfrontiersin.orgresearchgate.netcaymanchem.com Assays like calcein (B42510) leakage assays are used to assess membrane perturbation and permeabilization in liposomes or cells. nih.gov Cytotoxicity assays, such as those based on measuring released enzymes or using fluorescent dyes, can quantify cell death. frontiersin.orgresearchgate.netcaymanchem.com Studies have shown that this compound can inhibit the growth of Streptococcus pneumoniae and induce cellular changes, including abnormal shapes and misplaced division sites, and activate cell wall stress response systems like LiaFSR and CiaRH. asm.org While this compound is known for its membrane-targeting activity, some bacteria are not susceptible, suggesting that specific target molecules or differences in cell envelope structure may play a role, which can be explored through cell-based assays. researchgate.netasm.org
These assays are critical for characterizing the biological profile of this compound and understanding its mechanisms of action at the cellular level.
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of a chemical compound, such as an antimicrobial agent, that prevents visible growth of a microorganism in vitro after a specific incubation period. wikipedia.orgcabidigitallibrary.orgnih.govidexx.dk MIC testing is a standard procedure in both diagnostic laboratories and drug discovery to quantify the potency of an antimicrobial against a specific microbial strain. wikipedia.orgidexx.dk
MIC values are typically expressed in micrograms per milliliter (μg/mL) or milligrams per liter (mg/L). wikipedia.org A lower MIC value indicates higher antimicrobial potency, meaning a lower concentration of the compound is needed to inhibit microbial growth. wikipedia.org
Common methods for determining MIC include dilution methods (broth microdilution, broth macrodilution, and agar (B569324) dilution) and gradient methods (like the E-test). wikipedia.orgcabidigitallibrary.orgnih.gov In broth dilution assays, a series of decreasing concentrations of the antimicrobial agent are prepared in a liquid growth medium, inoculated with the target microorganism, and incubated. wikipedia.orgcabidigitallibrary.org The MIC is the lowest concentration well that shows no visible turbidity (microbial growth). cabidigitallibrary.orgyoutube.com Agar dilution involves incorporating different concentrations of the antimicrobial into solid agar medium before plating the microorganism. cabidigitallibrary.orgnih.gov
While the provided search results discuss MIC determination in general and mention this compound's antimicrobial activity against certain bacteria like Streptococcus pneumoniae, specific MIC values of this compound against a broad range of microorganisms were not extensively detailed in the snippets. One study noted that this compound can inhibit the growth of several Gram-positive bacteria and species of mycobacteria. researchgate.net Another study on Paenibacillus larvae determined the MIC of a honey extract on four strains, with values ranging between 0.3 and 9.37 μg/ml, and also evaluated the effect of sub-inhibitory concentrations on motility and biofilm formation, but this was not directly for this compound itself. researchgate.net
MIC determination is crucial for understanding the concentration-dependent effects of this compound on microbial growth and is often the first step in evaluating its potential as an antimicrobial agent. wikipedia.org
Membrane Permeabilization Assays (e.g., SYTOX Green Staining)
Membrane permeabilization assays are employed to assess the ability of a compound like this compound to disrupt the integrity of microbial cell membranes. SYTOX Green is a commonly used fluorescent nucleic acid stain for this purpose. researchgate.netplos.orggrantome.comnih.govnih.gov SYTOX Green is a high-affinity DNA stain that is unable to cross the intact cell membranes of live cells. researchgate.netnih.gov However, it can readily penetrate cells with compromised or permeabilized membranes and bind to intracellular DNA, resulting in bright green fluorescence. researchgate.netplos.orggrantome.comnih.govnih.gov
By monitoring the increase in SYTOX Green fluorescence in a bacterial population over time after exposure to this compound, researchers can determine the extent and kinetics of membrane damage. Assays can be conducted using techniques such as fluorescence microscopy or flow cytometry. plos.orggrantome.comnih.govnih.gov
Studies using SYTOX Green have shown that this compound can cause membrane permeabilization in target bacteria. For instance, in research on Streptococcus pneumoniae, the addition of this compound at a concentration of 10 µg/mL to exponential growing cells resulted in a rapid increase in the fluorescent signal from SYTOX Green, indicating loss of membrane integrity. researchgate.net Live/dead staining in the same study confirmed complete loss of membrane integrity at this concentration. researchgate.net However, interestingly, this study also suggested that this compound might inhibit pneumococcal growth by obstructing cell wall synthesis in addition to its membrane destabilizing activity, indicating a potentially more complex mode of action than simple surfactant activity. researchgate.net
These assays provide direct evidence of this compound's ability to interact with and permeabilize bacterial membranes, a key aspect of its antimicrobial mechanism.
Biofilm Formation and Dispersal Assays
Biofilms are complex communities of microorganisms encased in an extracellular matrix, offering protection against environmental stresses and antimicrobial agents. nih.govresearchgate.netnih.gov this compound, as a biosurfactant, can influence both the formation and dispersal of biofilms. nih.govresearchgate.netnih.gov
Assays for biofilm formation typically involve growing bacteria in microtiter plates or flow cell systems in the presence and absence of this compound. nih.govresearchgate.netnih.govdntb.gov.ua Biofilm biomass can be quantified using methods like crystal violet staining. researchgate.net Biofilm architecture can be studied using microscopy techniques such as confocal laser scanning microscopy (CLSM). researchgate.net
Research on Pseudomonas fluorescens SBW25 has demonstrated the role of this compound in biofilm dynamics. Initially, this compound had little effect on the amount of biofilm formed during the early stages of development in static microtiter assays. nih.govresearchgate.netnih.govdntb.gov.ua However, in later stages, the wild-type strain producing this compound formed significantly less biofilm compared to a this compound-deficient mutant. nih.govresearchgate.netnih.gov This suggested a role for this compound in biofilm dispersal. nih.govresearchgate.netnih.gov
Biofilm dispersal assays often involve observing the breakdown and release of cells from pre-formed biofilms. Studies have confirmed that this compound is involved in the dispersal of P. fluorescens SBW25 biofilms. nih.govresearchgate.netnih.gov This dispersal was found to be enhanced under carbon starvation conditions, which also induced the expression of the viscA gene responsible for this compound biosynthesis. nih.govresearchgate.netdntb.gov.ua Microscopic analysis showed that cells with high viscA expression levels were observed leaving the biofilms, further supporting the role of this compound-facilitated motility in dispersal. nih.govresearchgate.netdntb.gov.uaresearchgate.net
These assays highlight the complex influence of this compound on bacterial communities, affecting not just individual cells but also their collective behavior in biofilms.
Motility Assays (e.g., Swarming Motility)
Bacterial motility, particularly swarming motility, is a coordinated movement of a bacterial population across a surface, often facilitated by flagella and the production of biosurfactants. researchgate.netnih.govasm.orgasm.org this compound, being a biosurfactant, plays a significant role in the surface motility of producing strains. researchgate.netnih.govasm.orgresearchgate.net
Swarming motility assays are typically performed on semi-solid agar plates with a lower agar concentration (e.g., 0.4% or 0.5%) compared to standard growth media. researchgate.netasm.org A small inoculum of bacteria is placed on the center of the plate, and the expansion of the colony across the surface is observed and measured over time. asm.org The presence and size of a spreading halo are indicative of swarming motility. asm.org
Research has shown that this compound production is linked to enhanced swarming motility in Pseudomonas species. For instance, this compound was shown to induce swarming activity by dispersing P. fluorescens SBW25 biofilms. researchgate.net Studies on P. fluorescens SBW25 have described an atypical "spidery spreading" motility phenotype that was revealed after eliminating flagellum production, and this motility was abolished in this compound-deficient mutants. researchgate.net This suggests that this compound aids in bacterial spread on surfaces, including plant roots. researchgate.net
In Pseudomonas syringae, a strong correlation has been observed between the radius of the surfactant halo and the swarming diameter. asm.org Mutants deficient in surfactant production did not swarm, while those with larger surfactant halos exhibited hyperswarming. asm.org While this study focused on other surfactants like syringafactin and hydroxyalkanoyloxy alkanoic acid (HAA), it underscores the general principle that biosurfactants are crucial for swarming motility in Pseudomonas.
Motility assays, therefore, are essential for understanding how this compound contributes to the movement and spread of producing bacteria on surfaces, which is particularly relevant for their colonization of environments like plant roots.
Plant Bioassays for Colonization and Disease Suppression
This compound-producing Pseudomonas strains are often plant-associated bacteria, and this compound plays a role in their interaction with plants, including root colonization and the suppression of plant pathogens. researchgate.netfrontiersin.orgnih.govnih.govfrontiersin.org Plant bioassays are used to evaluate the ability of this compound-producing bacteria to colonize plant tissues and to protect plants from diseases. nih.govnih.govfrontiersin.org
Colonization assays involve inoculating plants (e.g., seeds or roots) with bacterial strains and then quantifying the bacterial population on or within plant tissues after a certain period. nih.gov This can be done by plating serial dilutions of root washes or homogenized plant tissue on selective media. researchgate.net
Disease suppression assays typically involve challenging plants inoculated with the beneficial bacterium with a plant pathogen. nih.govfrontiersin.org The severity of the disease symptoms is then assessed and compared to control groups (e.g., plants inoculated only with the pathogen, or plants inoculated with a non-producing mutant). nih.govfrontiersin.org
Studies using plant bioassays have demonstrated the importance of this compound in plant interactions. For example, research with Pseudomonas fluorescens SBW25 inoculated onto wheat seeds showed enhanced root colonization by the wild-type strain producing this compound compared to a this compound-deficient mutant. nih.gov This highlights this compound's role in the ability of the bacterium to establish itself on plant roots. nih.gov
This compound also contributes to the suppression of plant diseases. It has been identified as a key molecule in protecting germinating seedlings from the plant pathogen Pythium. researchgate.net this compound also exhibits anti-oomycete properties against important plant pathogens like Phytophthora infestans and Pythium. nih.gov Studies have shown that the presence of this compound-producing P. fluorescens SBW25 can reduce the relative abundance of certain oomycetes, such as an unclassified oomycete and Phytophthora, in the root-associated microbial communities of different wheat cultivars. nih.gov
Future Research Directions and Biotechnological Prospects
Elucidating the Atomic-Level Mechanisms of Viscosin-Membrane Interactions
A primary area for future research is the detailed, atomic-level characterization of how this compound interacts with and disrupts cellular membranes. While it is established that this interaction is central to its biological activity, a high-resolution understanding of the process is still lacking mdpi.com. Advanced techniques in structural biology and biophysics will be instrumental in revealing the precise molecular mechanisms at play.
Key Research Questions:
What are the specific conformational changes that this compound undergoes upon insertion into a lipid bilayer?
How do variations in membrane lipid composition affect the binding and disruptive activity of this compound?
What is the exact architecture of the pores or channels formed by this compound in the membrane?
Computational modeling and molecular dynamics simulations can provide valuable insights into the dynamic nature of this compound-membrane interactions. These in silico approaches, combined with experimental techniques such as solid-state NMR, cryo-electron microscopy, and atomic force microscopy, will be crucial in building a comprehensive, atomic-resolution model of this compound's mode of action. Furthermore, studies have shown that the Glu2/Gln2 structural variation within the this compound group is a major determinant of its membrane permeabilization properties, and that cholesterol can reduce its insertion depth into membranes mdpi.com. Investigating these interactions at an atomic level will be key to understanding its efficacy.
Identifying Novel Regulatory Signals for this compound Biosynthesis
The production of this compound by Pseudomonas species is a tightly regulated process, influenced by a variety of genetic and environmental factors. To date, the Gac system and two LuxR-type transcriptional regulators, ViscAR and ViscBCR, have been identified as key players in the regulation of this compound biosynthesis nih.govresearchgate.net. The expression of this compound biosynthesis genes is also known to be upregulated during the colonization of plant roots and in biofilms prior to dispersal researchgate.netmdpi.com.
However, a complete picture of the regulatory network governing this compound production is yet to be established. Future research should aim to identify novel regulatory signals, including:
Environmental Cues: How do factors such as nutrient availability, temperature, pH, and the presence of other microorganisms impact this compound synthesis?
Quorum Sensing Signals: Are there other, as-yet-undiscovered, quorum sensing molecules involved in the regulation of this compound production?
Host-Derived Signals: What specific signals from plant roots or other host environments trigger the upregulation of this compound biosynthesis genes?
A deeper understanding of the regulatory pathways controlling this compound production will be essential for optimizing its yield in industrial fermentation processes and for harnessing its beneficial activities in agricultural and medical applications.
Exploring Synergistic Activities with Other Bioactive Compounds
The potential for synergistic interactions between this compound and other bioactive compounds is a largely unexplored but highly promising area of research. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-documented phenomenon in pharmacology and is of particular interest in the development of new antimicrobial therapies.
Future studies should investigate the synergistic potential of this compound in combination with:
Conventional Antibiotics: Could this compound enhance the efficacy of existing antibiotics, potentially resensitizing resistant strains or reducing the required therapeutic doses?
Other Natural Products: Are there other microbial or plant-derived compounds that exhibit synergistic antimicrobial activity with this compound?
Antifungal Agents: Given this compound's known antifungal properties, could it act synergistically with clinical antifungal drugs to combat resistant fungal infections?
Investigating these potential synergies could lead to the development of novel combination therapies that are more effective and less prone to the development of resistance than single-agent treatments.
Optimizing Production and Formulation for Agronomic Applications
This compound's role in the lifestyle of Pseudomonas fluorescens, including its contribution to motility, biofilm formation, and antagonism against plant pathogens, suggests its potential for use in agriculture as a biocontrol agent. However, for practical application, the production of this compound needs to be optimized, and effective formulations must be developed.
Key areas for future research include:
Strain Improvement: Genetic engineering of producer strains to enhance this compound yield and productivity.
Fermentation Optimization: Development of cost-effective fermentation processes using readily available substrates.
Formulation Development: Creating stable and effective formulations of this compound that can be easily applied in the field and maintain their bioactivity.
The successful optimization of this compound production and formulation will be crucial for its commercialization as a sustainable and environmentally friendly alternative to chemical pesticides in agriculture.
Q & A
Q. What are the key structural features of viscosin that contribute to its biosurfactant properties?
this compound is a cyclic lipodepsipeptide (CLiP) composed of nine amino acids and a β-hydroxy fatty acid chain. Its amphipathic structure enables biosurfactant activity by reducing water surface tension (from 72 mN/m to 28 mN/m at critical micellar concentrations ranging from 3.6–133 µM) . The cyclic topology and fatty acid moiety facilitate micelle formation, which is critical for interfacial interactions in microbial environments.
Q. How can researchers confirm the identity of this compound in bacterial extracts?
Use a combination of liquid chromatography-mass spectrometry (LC-MS) for molecular weight verification and NMR fingerprinting to compare spectral data against reference standards (e.g., DMF-d7 solvent system) . For example, the amino acid sequence (L-Leu–D-Glu–D-allo-Thr–D-Val–L-Leu–D-Ser–L-Leu–D-Ser–L-Ile) and isotopic labeling (13C/15N) can validate structural integrity .
Q. What biological activities of this compound are well-characterized, and what organisms are targeted?
this compound exhibits antagonistic activity against Gram-positive bacteria (e.g., Bacillus spp.), mycobacteria, fungi, and protozoa. It also inhibits metastatic cancer cell migration (breast and prostate) but shows no activity against Gram-negative bacteria like Escherichia coli . Studies using knock-out mutants (e.g., viscB deletion in Pseudomonas fluorescens) confirm these activities are strain- and context-dependent .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in microbial inhibition be resolved?
Contradictions arise due to variations in experimental conditions (e.g., nutrient availability) and strain-specific secondary metabolites. To address this:
- Use isogenic mutants (e.g., viscB deletions) to isolate this compound’s effects .
- Conduct cross-validation with purified this compound in controlled assays (e.g., radial growth inhibition tests) .
- Apply metabolomic profiling to identify confounding metabolites .
Q. What methodologies are recommended for elucidating this compound’s three-dimensional structure and supramolecular assembly?
Combine molecular dynamics (MD) simulations with NMR data to model self-assembly. For example, pseudodesmin A (a this compound-group CLiP) was studied using short MD trajectories guided by NMR-derived constraints to deduce micellar conformations . X-ray crystallography remains challenging due to structural flexibility, but isotopic labeling (13C/15N) enhances NMR resolution .
Q. How can genome mining tools like AntiSMASH aid in studying this compound biosynthesis?
AntiSMASH identifies biosynthetic gene clusters (BGCs) encoding non-ribosomal peptide synthetases (NRPS). For this compound:
- Locate split BGCs (visA and visBC loci) in bacterial genomes .
- Correlate BGC presence with phenotypic assays (e.g., antibiotic activity against Bacillus thuringiensis) .
- Compare BGCs across phylogenetically related strains (e.g., Pseudomonas fluorescens SBW25 and BBc6R8) to infer evolutionary conservation .
Q. What experimental designs are optimal for assessing this compound’s ecological roles in microbial communities?
Apply PICOT frameworks to structure hypotheses:
- P opulation: Soil microbiota or plant rhizosphere communities.
- I ntervention: this compound supplementation or visc gene knockouts.
- C omparison: Wild-type vs. mutant strains.
- O utcome: Microbial diversity shifts or pathogen inhibition.
- T ime: Short-term (hours) for surfactant activity vs. long-term (days) for ecological impacts .
Q. How can researchers address discrepancies in reported critical micellar concentrations (CMCs) for this compound?
Standardize assay conditions (e.g., solvent system, temperature) and validate with multiple techniques:
- Surface tension measurements (Wilhelmy plate method).
- Fluorescence spectroscopy using pyrene as a probe.
- Compare results across studies (e.g., 48 µM in Saini et al. vs. 3.6–8.0 µM in Hildebrand et al.) .
Methodological Guidance
Q. What are the best practices for isolating and purifying this compound from bacterial cultures?
Q. How should researchers design studies to investigate this compound’s synergy with other antimicrobial agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
